molecular formula C15H16N2O3 B11987378 2-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-1-phenylethanone

2-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-1-phenylethanone

Cat. No.: B11987378
M. Wt: 272.30 g/mol
InChI Key: DWBZWKLNLWGGTG-MHWRWJLKSA-N
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Description

5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE is a complex organic compound with a unique structure that combines a furan ring with a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE typically involves the reaction of 5-(1-hydroxy-2-oxo-2-phenylethyl)-2-furaldehyde with dimethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Amino derivatives with reduced hydrazone groups.

    Substitution: Substituted furans with various functional groups attached to the furan ring.

Scientific Research Applications

5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic Acid
  • (1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic Acid

Uniqueness

5-(1-HYDROXY-2-OXO-2-PHENYLETHYL)-2-FURALDEHYDE DIMETHYLHYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone moiety and furan ring structure differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxy-1-phenylethanone

InChI

InChI=1S/C15H16N2O3/c1-17(2)16-10-12-8-9-13(20-12)15(19)14(18)11-6-4-3-5-7-11/h3-10,15,19H,1-2H3/b16-10+

InChI Key

DWBZWKLNLWGGTG-MHWRWJLKSA-N

Isomeric SMILES

CN(C)/N=C/C1=CC=C(O1)C(C(=O)C2=CC=CC=C2)O

Canonical SMILES

CN(C)N=CC1=CC=C(O1)C(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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